(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol is a fluorinated pyridine derivative with the molecular formula C(_7)H(_5)F(_4)NO and a molecular weight of 195.11 g/mol . This compound is of significant interest due to its unique chemical properties, which include the presence of both fluorine and trifluoromethyl groups. These groups impart distinct electronic and steric effects, making the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF(_3)) and copper fluoride (CuF(_2)) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu(_4)N(+)F(-)) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often rely on scalable and efficient synthetic routes. Vapor-phase reactions and the use of continuous flow reactors are common techniques to ensure high yields and purity of the final product . These methods are designed to meet the demands of large-scale production while maintaining the quality and consistency required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO(_4)) and reducing agents like lithium aluminum hydride (LiAlH(_4)). Substitution reactions often require nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield (5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)aldehyde or (5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)carboxylic acid .
Scientific Research Applications
(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target . The trifluoromethyl group also contributes to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
3-Trifluoromethylpyridine: Similar in structure but without the hydroxyl group, affecting its solubility and chemical behavior.
5-(Trifluoromethyl)pyridin-2-yl)methanol: A closely related compound with similar applications but different reactivity due to the position of the fluorine atoms.
Uniqueness
(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanol is unique due to the combination of fluorine and trifluoromethyl groups, which impart distinct electronic and steric effects. These properties make it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where precise control over molecular interactions is crucial .
Properties
Molecular Formula |
C7H5F4NO |
---|---|
Molecular Weight |
195.11 g/mol |
IUPAC Name |
[5-fluoro-3-(trifluoromethyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H5F4NO/c8-4-1-5(7(9,10)11)6(3-13)12-2-4/h1-2,13H,3H2 |
InChI Key |
SEPDTNNSQMVPJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.